molecular formula C11H7F3N2O3 B2622904 1-[3-(Trifluoromethyl)phenyl]-1,3-diazinane-2,4,6-trione CAS No. 19136-42-6

1-[3-(Trifluoromethyl)phenyl]-1,3-diazinane-2,4,6-trione

Cat. No.: B2622904
CAS No.: 19136-42-6
M. Wt: 272.183
InChI Key: FTXXBLMVXODILI-UHFFFAOYSA-N
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Description

1-[3-(Trifluoromethyl)phenyl]-1,3-diazinane-2,4,6-trione is a barbituric acid derivative characterized by a trifluoromethylphenyl substituent at the 1-position of the diazinane-trione core. This structural motif is critical for its physicochemical properties, including enhanced lipophilicity and metabolic stability due to the electron-withdrawing trifluoromethyl group .

Properties

IUPAC Name

1-[3-(trifluoromethyl)phenyl]-1,3-diazinane-2,4,6-trione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F3N2O3/c12-11(13,14)6-2-1-3-7(4-6)16-9(18)5-8(17)15-10(16)19/h1-4H,5H2,(H,15,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTXXBLMVXODILI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC(=O)N(C1=O)C2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>40.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49648022
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of trifluoromethylation reagents such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a catalyst . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and bases such as potassium carbonate to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve scaling up the synthetic routes mentioned above. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for reagent addition and temperature control can improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1-[3-(Trifluoromethyl)phenyl]-1,3-diazinane-2,4,6-trione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

1-[3-(Trifluoromethyl)phenyl]-1,3-diazinane-2,4,6-trione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[3-(Trifluoromethyl)phenyl]-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, potentially inhibiting enzyme activity or modulating receptor function. The diazinane-2,4,6-trione structure may also contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below summarizes key structural and physicochemical differences between the target compound and related diazinane-trione derivatives:

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Properties/Activities References
Target Compound 3-(Trifluoromethyl)phenyl at N1 C₁₁H₈F₃N₃O₃ 287.20 High lipophilicity (CF₃ group)
1-[(6-Methoxypyridin-3-yl)methyl]-1,3-diazinane-2,4,6-trione 6-Methoxypyridin-3-ylmethyl at N1 C₁₁H₁₁N₃O₄ 273.23 Unknown safety data; pyridine moiety may enhance solubility
5-Ethyl-5-pentan-2-yl-1,3-diazinane-2,4,6-trione (Vinbarbital) Ethyl and pentan-2-yl at C5 C₁₂H₂₀N₂O₃ 240.30 Sedative/hypnotic (GABA modulation)
1,3-Dimethyl-5-({2-[3-(trifluoromethyl)phenoxy]phenyl}methylidene)-... Methyl groups at N1/N3; benzylidene with CF₃ C₂₄H₁₉F₃N₂O₄ 456.41 Discontinued production; extended conjugation may affect UV absorption
(5E)-1-(2-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)-... Chloro-CF₃-pyridinyl and aminoethyl groups C₁₆H₁₇ClF₃N₅O₃ 419.79 Predicted pKa ~7.85; potential kinase inhibition

Key Observations :

  • Trifluoromethyl Group: The target compound’s CF₃ group enhances lipophilicity compared to non-fluorinated analogs (e.g., vinbarbital) .
  • Substituent Position : Derivatives with substituents at C5 (e.g., vinbarbital) exhibit sedative properties, while N1-substituted compounds (e.g., target compound) may prioritize stability over CNS activity .
  • Conjugation Effects : Benzylidene or pyridinylmethyl groups (e.g., ) introduce π-π interactions, relevant for material science or protein binding .

Pharmacological and Functional Comparisons

  • Sedative/Hypnotic Activity: Vinbarbital (5-ethyl-5-pentan-2-yl derivative) is a classic barbiturate that enhances GABAergic signaling, whereas the target compound’s N1-CF₃ substitution likely redirects its biological profile .
  • Targeted Degradation : highlights diazinane-trione derivatives in androgen receptor degradation, though the target compound’s CF₃ group may influence proteasome targeting efficiency .
  • Material Science : Barbiturates like the rubidium salt in form polar crystals, suggesting the target compound’s CF₃ group could alter dielectric properties in supramolecular assemblies .

Biological Activity

1-[3-(Trifluoromethyl)phenyl]-1,3-diazinane-2,4,6-trione is a chemical compound notable for its unique molecular structure featuring a trifluoromethyl group attached to a phenyl ring and a diazinane core with three carbonyl groups. This compound has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities.

  • Molecular Formula : C11H7F3N2O3
  • Molecular Weight : 272.18 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

Research indicates that derivatives of this compound exhibit significant biological activity, particularly as potential anti-cancer agents. The compound has shown effectiveness against various cancer cell lines, including glioblastoma. The proposed mechanism of action involves interference with cellular pathways critical for tumor growth and survival .

The biological activity of this compound is believed to stem from its ability to:

  • Inhibit key enzymes involved in cancer cell proliferation.
  • Induce apoptosis in malignant cells through the modulation of signaling pathways.
  • Interact with DNA or RNA synthesis processes.

Anti-Cancer Efficacy

A study conducted on the effects of this compound demonstrated its cytotoxic effects on glioblastoma cell lines. The compound was found to reduce cell viability significantly at concentrations ranging from 10 µM to 50 µM after 48 hours of treatment. The study utilized assays such as MTT and flow cytometry to assess cell viability and apoptosis rates .

Enzyme Inhibition Studies

In vitro studies have shown that this compound can inhibit specific enzymes associated with tumor metabolism. For instance, experiments indicated that it effectively inhibited the activity of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in rapidly dividing cells .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructureUnique Features
1,3-Diazinane-2,4-dioneC4H4N2O2Lacks trifluoromethyl group; simpler structure
1-(3-Trifluoromethylphenyl)-ureaC9H8F3NContains urea functional group; different reactivity
5-Fluoro-1H-pyrrole-2-carboxylic acidC5H4FNO2Different heterocyclic structure; potential agrochemical uses

These compounds share similarities in their core structures but differ significantly in their functional groups and reactivities .

Synthesis Methods

The synthesis of this compound can be achieved through various methods:

  • Trifluoromethylation : Utilizing reagents like trifluoromethyltrimethylsilane (TMSCF3) in the presence of catalysts.
  • Oxidation and Reduction : Employing oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride to modify the compound's functional groups .

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